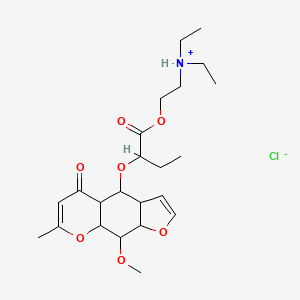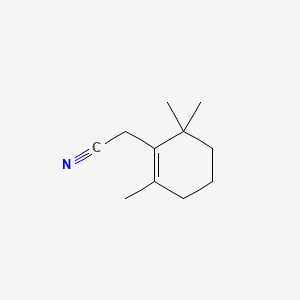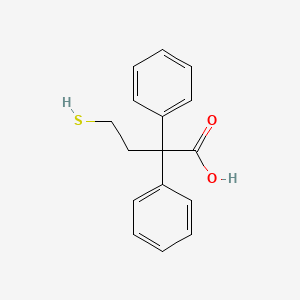
cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium is a complex compound involving cerium in its +3 oxidation state Cerium is a lanthanide element known for its diverse chemical properties, including its ability to exist in multiple oxidation states
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium typically involves the reaction of cerium(III) salts with cyclohexylamine and appropriate oxidizing agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving cerium(III) nitrate in a suitable solvent.
- Adding cyclohexylamine to the solution.
- Introducing an oxidizing agent such as hydrogen peroxide to facilitate the formation of the oxidoiminoazanium group.
- Stirring the mixture under controlled temperature and pH conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the compound. The purification process typically involves crystallization and filtration to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cerium.
Reduction: It can be reduced back to cerium(III) from higher oxidation states.
Substitution: The oxidoiminoazanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) compounds, while reduction may regenerate cerium(III) species.
Scientific Research Applications
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium exerts its effects involves its redox activity. The compound can switch between different oxidation states, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its antioxidant properties, where it can neutralize reactive oxygen species. The molecular targets and pathways involved include interactions with cellular enzymes and signaling pathways that regulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Cerium(III) oxide: Known for its catalytic and antioxidant properties.
Cerium(IV) ammonium nitrate: Commonly used as an oxidizing agent in organic synthesis.
Cerium(III) fluoride: Utilized in various industrial applications due to its unique chemical properties.
Uniqueness
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium is unique due to its specific structure, which combines the properties of cerium with the functional oxidoiminoazanium group
Properties
Molecular Formula |
C18H33CeN6O6 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium |
InChI |
InChI=1S/3C6H12N2O2.Ce/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*6,9H,1-5H2;/q;;;+3/p-3/b3*8-7+; |
InChI Key |
PMSFVXVCQCJPNO-QFVJJVGWSA-K |
Isomeric SMILES |
C1CCC(CC1)/[N+](=N\[O-])/[O-].C1CCC(CC1)/[N+](=N\[O-])/[O-].C1CCC(CC1)/[N+](=N\[O-])/[O-].[Ce+3] |
Canonical SMILES |
C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)

![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)








![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


